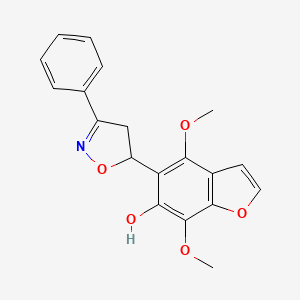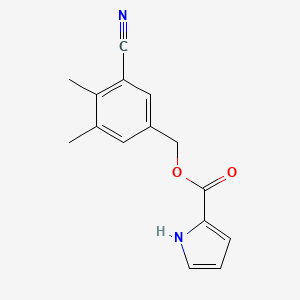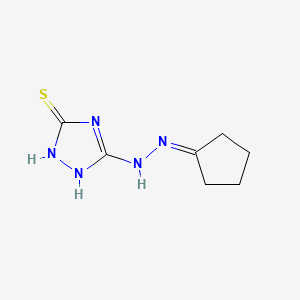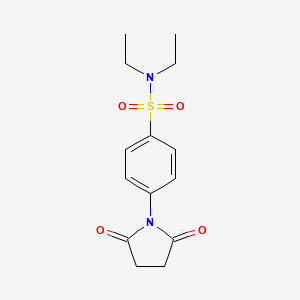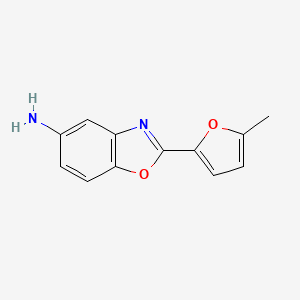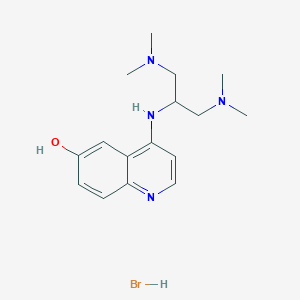![molecular formula C36H52O2P2 B15208679 (S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)](/img/structure/B15208679.png)
(S)-[1,1'-Biphenyl]-2,2'-diylbis(dicyclohexylphosphine oxide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is a chiral phosphine oxide compound known for its utility in various chemical reactions, particularly in catalysis. This compound is characterized by its biphenyl backbone and two dicyclohexylphosphine oxide groups, which contribute to its steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) typically involves the reaction of chlorodicyclohexylphosphine with a biphenyl derivative under inert conditions. One common method includes dissolving chlorodicyclohexylphosphine in tetrahydrofuran, followed by the addition of water and stirring at room temperature for a couple of hours. The product is then isolated by solvent extraction and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The biphenyl backbone allows for electrophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is often used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and halides. Typical conditions involve the use of organic solvents like toluene or tetrahydrofuran, with reactions conducted under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the major products are biaryl compounds.
Scientific Research Applications
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) has a wide range of applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to investigate its potential in drug development, particularly in the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its role as a ligand in catalysis is crucial.
Mechanism of Action
The mechanism by which (S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with metal centers, such as palladium, to form active catalytic species. These species facilitate various chemical transformations by stabilizing transition states and intermediates, thereby lowering the activation energy of the reactions .
Comparison with Similar Compounds
Similar Compounds
SPhos: 2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
CyJohnPhos: (2-Biphenyl)dicyclohexylphosphine
XPhos: 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl
Uniqueness
(S)-[1,1’-Biphenyl]-2,2’-diylbis(dicyclohexylphosphine oxide) is unique due to its chiral nature and the specific steric and electronic properties imparted by the dicyclohexylphosphine oxide groups. These properties make it particularly effective in asymmetric catalysis, where the control of stereochemistry is crucial.
Properties
Molecular Formula |
C36H52O2P2 |
|---|---|
Molecular Weight |
578.7 g/mol |
IUPAC Name |
1-dicyclohexylphosphoryl-2-(2-dicyclohexylphosphorylphenyl)benzene |
InChI |
InChI=1S/C36H52O2P2/c37-39(29-17-5-1-6-18-29,30-19-7-2-8-20-30)35-27-15-13-25-33(35)34-26-14-16-28-36(34)40(38,31-21-9-3-10-22-31)32-23-11-4-12-24-32/h13-16,25-32H,1-12,17-24H2 |
InChI Key |
AUIYAYZXEMIYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=O)(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4P(=O)(C5CCCCC5)C6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,9-Dimethyl-5a,10b-dihydrobenzofuro[2,3-b]benzofuran-4-yl)diphenylphosphine](/img/structure/B15208617.png)
![1,4-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15208622.png)
![4-(Chloromethyl)phenethyl benzo[d]oxazole-5-carboxylate](/img/structure/B15208636.png)

![3-(4-(Methoxycarbonyl)benzo[d]oxazol-2-yl)acrylic acid](/img/structure/B15208649.png)
